3-Amino-7-chloro-5-nitro-1H-indazole

Description

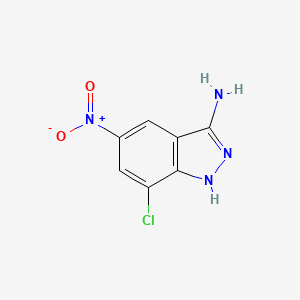

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-nitro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2/c8-5-2-3(12(13)14)1-4-6(5)10-11-7(4)9/h1-2H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJSXPXNGMVYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NN2)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294943 | |

| Record name | 7-Chloro-5-nitro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-46-6 | |

| Record name | 7-Chloro-5-nitro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-5-nitro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-7-chloro-5-nitro-1H-indazole

CAS Number: 1197193-46-6

A Core Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Amino-7-chloro-5-nitro-1H-indazole, a key heterocyclic intermediate in contemporary pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its chemical properties, a proposed synthesis protocol, potential applications, and essential safety considerations.

Introduction: The Significance of the Indazole Moiety

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, serves as a "privileged scaffold." This structural motif is found in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The subject of this guide, this compound, is a highly functionalized indazole derivative. The strategic placement of an amino group at the 3-position, a chloro group at the 7-position, and a nitro group at the 5-position makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of targeted therapeutics. The electron-withdrawing nature of the nitro and chloro substituents, combined with the nucleophilic amino group, provides multiple reaction sites for chemical modification and library synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1197193-46-6 | [1][2][3] |

| Molecular Formula | C₇H₅ClN₄O₂ | [1][3] |

| Molecular Weight | 212.59 g/mol | [1] |

| Appearance | Likely a yellow or brown crystalline solid (inferred from related nitroaromatic compounds) | N/A |

| Purity | Typically ≥95% | [3] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF (inferred from related compounds) | N/A |

| Melting Point | Not available in the searched literature. | N/A |

| Storage | 2-8°C, sealed in a dry, dark environment | [3] |

Synthesis of this compound: A Proposed Protocol

While a specific, published protocol for the synthesis of this compound was not found in the reviewed literature, a highly plausible synthetic route can be devised based on established methods for the preparation of analogous 3-aminoindazoles. The most common and effective method involves the cyclization of a substituted 2-halobenzonitrile with hydrazine.

Proposed Synthetic Pathway

The proposed synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization. The likely starting material for this synthesis is 2,6-dichloro-4-nitrobenzonitrile.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on the synthesis of similar compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine. Optimization of reaction conditions may be necessary.

Materials:

-

2,6-dichloro-4-nitrobenzonitrile

-

Hydrazine hydrate

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Sodium acetate (optional, as a base)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2,6-dichloro-4-nitrobenzonitrile (1.0 eq) in DMF.

-

Addition of Hydrazine: While stirring under a nitrogen atmosphere, add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature. An optional base like sodium acetate (1.2 eq) can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is anticipated to take several hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Rationale Behind Experimental Choices

-

Solvent: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SNAr reaction.

-

Hydrazine: Hydrazine acts as both the nucleophile to displace one of the chloro groups and the source of the second nitrogen atom for the pyrazole ring formation.

-

Temperature: Moderate heating is typically required to overcome the activation energy for the SNAr and cyclization steps without promoting side reactions.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Aromatic protons would likely appear as distinct signals in the downfield region (around 7.0-8.5 ppm). The amino protons would likely appear as a broad singlet, and the N-H proton of the indazole ring would also be present. The specific chemical shifts and coupling constants would depend on the electronic environment created by the chloro and nitro substituents.

-

¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the indazole core. The carbons attached to the nitro and chloro groups would be significantly shifted.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino and indazole N-H groups (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (212.59 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Drug Development

The highly functionalized nature of this compound makes it a valuable starting material for the synthesis of a wide range of potential therapeutic agents.

Kinase Inhibitors

The 3-aminoindazole scaffold is a key component of several potent kinase inhibitors used in oncology. The amino group at the 3-position can serve as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases. The rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Antiprotozoal Agents

Nitroaromatic compounds are known to possess activity against various protozoan parasites, such as those causing leishmaniasis and Chagas disease.[1] The nitro group can be bioreduced within the parasite to form reactive nitrogen species that induce oxidative stress and damage cellular components. The indazole core can be further modified to enhance potency and selectivity for parasitic enzymes over their human counterparts.

Caption: Potential applications of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of related nitroaromatic and chlorinated compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[3]

-

Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water and seek medical attention.

-

Conclusion

This compound is a strategically important building block for the synthesis of novel, biologically active compounds. Its multifunctionality allows for diverse chemical transformations, making it a valuable tool for medicinal chemists in the discovery and development of new drugs, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- This compound - Lead Sciences. [URL: https://www.leadsciences.com/3-amino-7-chloro-5-nitro-1h-indazole-cas-1197193-46-6.html]

- Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir | ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b259d64a7f2d75155a0242]

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8662058/]

- This compound|1197193-46-6-SinoStandards Bio-Tech. [URL: https://www.sinostandards-bio.com/products/3-amino-7-chloro-5-nitro-1h-indazole-cas-1197193-46-6-s7054_y]

- This compound - CAS:1197193-46-6 - Sunway Pharm Ltd. [URL: https://www.3wpharm.com/pro/3-Amino-7-chloro-5-nitro-1H-indazole-1197193-46-6.html]

Sources

An In-Depth Technical Guide to the Physical Properties of 3-Amino-7-chloro-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Within this important class of heterocycles, 3-Amino-7-chloro-5-nitro-1H-indazole represents a key starting material and a compound of significant interest for the development of novel therapeutic agents. Its unique substitution pattern, featuring an amino group for further functionalization, a deactivating nitro group, and a strategically placed chlorine atom, offers a rich chemical space for drug design and optimization. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a foundational understanding for its application in research and development.

Chemical Identity and Molecular Structure

This compound is a substituted indazole with the systematic IUPAC name 7-chloro-5-nitro-1H-indazol-3-amine. Its chemical structure is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with substituents at positions 3, 5, and 7.

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];

// Define nodes for atoms N1 [label="N", pos="0,0.75!"]; N2 [label="NH", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.5,-0.5!"]; C3a [label="C", pos="-0.3,-1.2!"]; C4 [label="C", pos="-0.3,-2.4!"]; C5 [label="C", pos="0.9,-2.4!"]; C6 [label="C", pos="1.2,-1.2!"]; C7 [label="C", pos="0.9,0!"]; C7a [label="C", pos="-0.3,0!"];

// Define nodes for substituents

NH2 [label=

// Draw bonds N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a;

// Draw substituent bonds C3 -- NH2; C7 -- Cl; C5 -- NO2; C4 -- H4; C6 -- H6; } Chemical structure of this compound

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1197193-46-6 | [1][2] |

| Molecular Formula | C₇H₅ClN₄O₂ | [1][2] |

| Molecular Weight | 212.59 g/mol | [1][2] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a potential drug candidate. While comprehensive experimental data for this compound is not extensively published, the available information from commercial suppliers and analogous compounds provides valuable insights.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

| Appearance | Solid | Assumed based on related compounds. |

| Melting Point | Not available | Data for the specific compound is not published. For comparison, 3-chloro-1-methyl-5-nitro-1H-indazole has a melting point of 471 K (198 °C)[3][4]. |

| Solubility | Not available | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF, a common characteristic for many indazole derivatives. |

| Storage | Store in a dark place, sealed in a dry environment at 2-8°C. | [1] |

Expert Insight: The presence of both a polar amino group and a nitro group, along with the indazole core, suggests that solubility will be a key experimental parameter to determine. The low solubility of a related compound, 5-nitro-1H-indazole, in water (14.2 µg/mL) further supports the expectation of poor aqueous solubility[5]. Researchers should prioritize solubility screening in a range of pharmaceutically acceptable solvents early in the development process.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the amino group. For instance, in related nitro-indazole compounds, aromatic protons typically appear in the range of 7.5-8.5 ppm[6].

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. The carbons attached to the electronegative atoms (N, O, Cl) would be expected to resonate at lower fields (higher ppm values).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching of the amino group and the indazole ring (typically in the 3200-3500 cm⁻¹ region).

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹).

-

Asymmetric and symmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).

-

C-Cl stretching (typically below 800 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₅ClN₄O₂. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum.

Synthesis and Reactivity

The synthesis of 3-aminoindazoles often involves the cyclization of appropriately substituted benzonitriles with hydrazine. A common and effective method for the preparation of 3-aminoindazoles is the reaction of 2-fluorobenzonitriles with hydrazine hydrate.

Experimental Protocol Causality: This synthetic approach is favored due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution by hydrazine. The subsequent intramolecular cyclization of the resulting intermediate readily forms the stable indazole ring system. The choice of solvent and reaction temperature is crucial to control the reaction rate and minimize side products.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product must be confirmed by a combination of spectroscopic methods (NMR, IR, MS) and melting point analysis. The presence of the characteristic isotopic pattern of chlorine in the mass spectrum serves as an excellent validation point.

Applications in Drug Discovery and Development

The 3-aminoindazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy. The amino group at the 3-position provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The nitro and chloro substituents on the benzene ring of this compound significantly influence its electronic properties and can be exploited to modulate binding affinity and selectivity for biological targets.

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules. While a comprehensive public dataset of its physical properties is currently limited, this guide provides a foundational understanding based on available information and the properties of analogous compounds. It is imperative for researchers utilizing this compound to perform thorough in-house characterization to establish a reliable physical property profile, which is essential for the successful advancement of any research and development program.

References

- Lead Sciences. This compound. [Link]

- Google Patents. A kind of synthetic method of indazole compound. CN103319410B.

- National Center for Biotechnology Information. "Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole" PubChem Compound Summary for CID 91745737. [Link]

- Google Patents. A kind of synthetic method of indazole compound. CN103319410B.

- Thermo Fisher Scientific.

- Aribo Biotechnology. 7-CHLORO-5-NITRO-1H-INDAZOLE. [Link]

- Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.

- ResearchGate. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. [Link]

- National Center for Biotechnology Information. "5-Nitroindazole" PubChem Compound Summary for CID 21501. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 6. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

Authored by: Senior Application Scientist, Gemini Division

An In-Depth Technical Guide to 3-Amino-7-chloro-5-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known to be present in a multitude of compounds with diverse pharmacological activities.[1] This document details the chemical structure, physicochemical properties, a proposed synthetic route, and the potential applications of this specific derivative. The guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage substituted indazoles as key building blocks in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring. This structural motif is of paramount interest in pharmaceutical research due to its presence in numerous biologically active molecules.[2] Synthetic derivatives of indazole have demonstrated a broad spectrum of activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2] The specific substitutions on the indazole ring—in this case, an amino group at position 3, a chloro group at position 7, and a nitro group at position 5—create a unique electronic and steric profile, making this compound a valuable intermediate for combinatorial chemistry and targeted drug design. The strategic placement of these functional groups offers multiple reaction sites for further molecular elaboration.

Molecular Structure and Physicochemical Properties

The core of the molecule is the 1H-indazole ring system. The key substituents are an amine (-NH2) at the C3 position, a nitro group (-NO2) at the C5 position, and a chlorine atom (-Cl) at the C7 position. This substitution pattern dictates the molecule's reactivity and potential for intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1197193-46-6 | [3][4] |

| Molecular Formula | C₇H₅ClN₄O₂ | [3][4] |

| Molecular Weight | 212.59 g/mol | [3][4] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [3] |

Synthesis and Mechanism

Proposed Synthetic Pathway:

The synthesis would likely start from 2,3-dichloro-5-nitrobenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) and subsequent intramolecular cyclization.

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound - CAS:1197193-46-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 3-Amino-7-chloro-5-nitro-1H-indazole

Foreword: The Strategic Importance of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] Its unique bicyclic aromatic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework amenable to diverse functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[2][4] This guide focuses on a particularly compelling derivative: 3-Amino-7-chloro-5-nitro-1H-indazole. The strategic placement of an amino group at the 3-position, a chloro group at the 7-position, and a nitro group at the 5-position creates a molecule with significant potential as a versatile building block for complex pharmaceutical agents, particularly in the realm of kinase inhibitors and antiprotozoal drug discovery.[4][5]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's synthesis, characterization, and potential applications, grounded in the principles of synthetic organic chemistry and medicinal chemistry.

Core Molecular Attributes

A thorough understanding of a molecule begins with its fundamental properties. These quantitative data are essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₄O₂ | [6] |

| Molecular Weight | 212.59 g/mol | [6] |

| CAS Number | 1197193-46-6 | [6] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Purity | Typically >95% (commercial batches) | [6][7] |

| Storage Conditions | 2-8°C, sealed in dry, dark conditions | [6] |

Strategic Synthesis Pathway: A Rationale-Driven Approach

The synthesis of 3-aminoindazoles often leverages the reactivity of ortho-substituted benzonitriles.[1][8][9] For this compound, a logical and efficient synthetic route starts from a suitably substituted 2-halobenzonitrile. The key transformation is a cyclization reaction with hydrazine, which forms the pyrazole ring of the indazole core.[1][10]

The proposed pathway is a two-step process that is both scalable and adaptable, making it suitable for laboratory-scale synthesis and process development.

Caption: Proposed two-part synthesis workflow for this compound.

Part 1: Regioselective Nitration of 2,3-Dichlorobenzonitrile

The initial step involves the introduction of a nitro group onto the 2,3-dichlorobenzonitrile backbone. The directing effects of the chloro and cyano groups are crucial here. Both are deactivating, meta-directing groups. However, the position para to the cyano group and ortho to a chloro group (the 5-position) is sterically accessible and electronically favored for electrophilic aromatic substitution.

Experimental Protocol:

-

Reaction Setup: To a cooled (0-5 °C) flask containing a stirred mixture of concentrated sulfuric acid, add 2,3-dichlorobenzonitrile portion-wise, maintaining the internal temperature below 10 °C.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture. The temperature should be strictly controlled to prevent runaway reactions and the formation of byproducts.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product, 2,3-dichloro-5-nitrobenzonitrile, can be purified by recrystallization if necessary.

Part 2: Cyclization to Form the Indazole Core

This step is the hallmark of many 3-aminoindazole syntheses.[1][10] Hydrazine acts as a binucleophile. The initial step is a nucleophilic aromatic substitution (SNAr) where one of the nitrogen atoms of hydrazine displaces the chlorine atom at the 2-position of the benzonitrile. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminoindazole ring system. The chloro group at the 3-position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent cyano and nitro groups.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve 2,3-dichloro-5-nitrobenzonitrile in a suitable high-boiling solvent such as n-butanol or dimethylformamide (DMF).

-

Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction is typically conducted at an elevated temperature to facilitate both the SNAr and the cyclization steps.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude solid is then collected by filtration, washed with a non-polar solvent (e.g., hexanes) to remove any non-polar impurities, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization: A Validating System

Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

| Analytical Method | Expected Observations | Purpose |

| ¹H NMR | Aromatic protons in the 7-8 ppm range, with splitting patterns consistent with the substitution pattern. A broad singlet for the amino protons and a broad singlet for the N-H of the indazole ring. | Structural elucidation and confirmation of proton environment. |

| ¹³C NMR | Aromatic carbons in the 110-150 ppm range. The carbon bearing the amino group would appear further downfield. | Confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated exact mass (C₇H₅ClN₄O₂). The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. | Confirmation of molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amine and indazole), C=C stretching (aromatic), and strong asymmetric and symmetric stretches for the nitro group. | Identification of key functional groups. |

| HPLC | A single major peak under optimized conditions. | Purity assessment and quantification. |

Reactivity, Stability, and Handling

-

Reactivity: The amino group at the 3-position is a key site for further functionalization, allowing for the introduction of a wide variety of substituents through acylation, alkylation, or sulfonylation reactions. The indazole N-H can also be alkylated or arylated. The nitro group can be reduced to an amine, providing another handle for derivatization.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many nitroaromatic compounds, it should be handled with care and protected from excessive heat or shock. Storage in a cool, dark, and dry place is recommended to prevent degradation.[6]

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive starting material for the synthesis of bioactive molecules.

Caption: Potential applications of this compound in drug discovery.

-

Kinase Inhibitors: The 3-aminoindazole core is a well-established hinge-binding motif in many kinase inhibitors.[5] The amino group can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The rest of the molecule can be elaborated to occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding site, leading to potent and selective inhibitors.

-

Antiprotozoal Agents: Nitro-containing heterocycles are a known class of antiprotozoal drugs. The nitro group can be bioreduced in anaerobic parasites to form reactive nitroso and hydroxylamine species that are cytotoxic. There is evidence of nitroindazole derivatives showing promising activity against parasites like Leishmania.[4]

-

Other Therapeutic Areas: The indazole scaffold is versatile and has been explored for a wide range of other applications, including treatments for cardiovascular diseases, inflammation, and central nervous system disorders.[1][3]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and multiple points for diversification make it an invaluable building block for the creation of novel therapeutic agents. As our understanding of disease biology deepens, the demand for novel, drug-like molecules will continue to grow. The thoughtful application of versatile scaffolds like the one detailed in this guide will be paramount to the success of future drug discovery endeavors.

References

- Jadhav, S. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). J. Org. Chem., 88, 4209–4223.

- Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. J. Org. Chem., 75, 2730-2732.

- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Org. Lett., 26, 1229-1232.

- Synthesis of indazoles. Organic Chemistry Portal.

- Tantray, M. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4984.

- Lv, P., et al. (2015). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules, 20(9), 16135-16150.

- El-Hallouty, S. M., et al. (2016). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 834-836.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Medicinal Chemistry, 29.

- Rami Reddy, Y. V., et al. (2014). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 6(6), 411-417.

- Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. pubs.acs.org/joc.

- This compound. Lead Sciences.

- Mohamed Abdellahi, M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11, 23819.

- Rapid Access to 3-Aminoindazoles from Tertiary Amides. (2015). Org. Lett., 17, 3386−3389.

- Jawor, M. L., et al. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. The Royal Society of Chemistry.

- 3-Amino-5-nitro-1H-indazole - Optional[1H NMR] - Spectrum. SpectraBase.

- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2021). Molecules, 26(20), 6245.

- Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014). Google Patents.

- Jin, L., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(11), 3583.

- 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. (2021). Molecules, 26(19), 5991.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. guidechem.com [guidechem.com]

- 8. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Amino-7-chloro-5-nitro-1H-indazole IUPAC name

An In-Depth Technical Guide to 7-Chloro-5-nitro-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloro-5-nitro-1H-indazol-3-amine, a key heterocyclic building block in modern medicinal chemistry. As a substituted 3-aminoindazole, this compound belongs to a class of molecules recognized as "privileged pharmacophores"—scaffolds that can serve as ligands for diverse biological targets.[1][2] This document details its chemical identity, a robust synthetic pathway, its applications in drug discovery, and standard protocols for its analytical characterization.

Core Compound Identification and Properties

The formal IUPAC name for the topic compound is 7-Chloro-5-nitro-1H-indazol-3-amine . It is also referred to by its synonym, 3-Amino-7-chloro-5-nitro-1H-indazole.[3][4] The structural foundation is an indazole nucleus, which consists of a benzene ring fused to a pyrazole ring.[2] This core is decorated with three key functional groups: an amino group at the 3-position, a nitro group at the 5-position, and a chloro group at the 7-position. The interplay of the electron-donating amino group and the electron-withdrawing nitro and chloro groups establishes a unique electronic profile that is crucial for its reactivity and utility as a pharmaceutical intermediate.

| Property | Value | Source(s) |

| IUPAC Name | 7-Chloro-5-nitro-1H-indazol-3-amine | Internal Systematics |

| Synonym | This compound | [3][4] |

| CAS Number | 1197193-46-6 | [3][4][5] |

| Molecular Formula | C₇H₅ClN₄O₂ | [3][4][5] |

| Molecular Weight | 212.59 g/mol | [3] |

| Canonical SMILES | C1=C(C=C(C2=C1C(=NN2)N)Cl)[O-] | [4] |

Synthesis Pathway: Nucleophilic Aromatic Substitution and Cyclization

The synthesis of 3-aminoindazoles is well-established in process chemistry, frequently relying on the reaction of a 2-halobenzonitrile derivative with hydrazine.[6][7] This transformation proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. For 7-Chloro-5-nitro-1H-indazol-3-amine, a logical and efficient approach starts from 2,3-dichloro-5-nitrobenzonitrile.

The rationale for this pathway is compelling:

-

Activation: The aromatic ring of the starting material is highly activated towards nucleophilic attack by the strong electron-withdrawing effects of both the nitro (-NO₂) and cyano (-CN) groups.

-

Regioselectivity: Hydrazine is expected to preferentially displace the chlorine atom at the 2-position, which is ortho to the activating cyano group. The subsequent intramolecular addition of the second hydrazine nitrogen onto the cyano group leads to the formation of the desired indazole ring system.

-

Versatility: This method is robust and has been successfully scaled for the production of complex pharmaceutical intermediates.[6][8]

Experimental Protocol: Synthesis of 7-Chloro-5-nitro-1H-indazol-3-amine

Materials:

-

2,3-dichloro-5-nitrobenzonitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-nitrobenzonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous NMP to dissolve the starting material (approx. 5-10 mL per gram of starting material).

-

Reactant Addition: While stirring under a nitrogen atmosphere, slowly add hydrazine hydrate (1.5 - 2.0 eq) to the solution at room temperature. An exotherm may be observed.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).

-

Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual NMP and hydrazine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 7-Chloro-5-nitro-1H-indazol-3-amine.

Synthesis Workflow Diagram

Caption: Synthetic route to 7-Chloro-5-nitro-1H-indazol-3-amine.

Role and Application in Drug Discovery

The 1H-indazole-3-amine structure is a cornerstone in the design of kinase inhibitors.[9] It functions as an effective "hinge-binding" fragment, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.

While specific drugs derived directly from 7-Chloro-5-nitro-1H-indazol-3-amine are not prominently documented, its value lies in its role as a highly functionalized intermediate. Drug development professionals can leverage its structure for creating novel therapeutics:

-

Scaffold for Kinase Inhibitors: The 3-amino group provides a nucleophilic handle for derivatization, allowing for the attachment of various side chains to explore the kinase active site and achieve desired selectivity and potency.

-

Fragment-Based Drug Design (FBDD): This molecule serves as an ideal starting fragment. The chloro and nitro groups can be used to modulate physicochemical properties (like solubility and pKa) or can be chemically modified in later steps to introduce new functionalities.

-

Combinatorial Chemistry: The reactive amine allows for its straightforward inclusion in combinatorial libraries, enabling the rapid synthesis and screening of thousands of related compounds to identify promising lead candidates.

Logical Flow in Drug Development

Caption: Role of the indazole scaffold in a drug discovery cascade.

Analytical Characterization Protocol

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

Objective: To confirm the structural integrity and assess the purity of synthesized 7-Chloro-5-nitro-1H-indazol-3-amine.

Methodologies:

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.

-

Detection: UV detector set at multiple wavelengths (e.g., 254 nm, 280 nm) to monitor for impurities.

-

Outcome: Provides purity as a percentage of the total peak area. The derivatization of amines for HPLC analysis is a common practice, ensuring sensitive detection.[10]

-

-

Identity Confirmation via Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogenous bases.

-

Analysis: The sample is introduced via direct infusion or coupled to the HPLC outflow (LC-MS).

-

Outcome: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated exact mass of C₇H₆ClN₄O₂⁺.

-

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds.

-

¹H NMR: Provides information on the number and environment of protons. Expect distinct signals for the two aromatic protons on the benzene ring and the protons of the amino and indazole N-H groups.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

Outcome: The chemical shifts, coupling patterns, and integration values confirm the precise arrangement of atoms and substituents on the indazole ring.

-

Analytical Workflow Diagram

Caption: Standard workflow for analytical characterization.

Safety, Handling, and Storage

As with any potent, biologically active intermediate, proper laboratory safety protocols are mandatory.

-

Handling: Always handle 7-Chloro-5-nitro-1H-indazol-3-amine in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4] Recommended storage conditions are often at room temperature or refrigerated (2-8°C).[4]

References

- Lead Sciences. (n.d.). This compound.

- PubChem. (n.d.). 7-Chloro-1H-indazol-3-amine.

- PubChem. (n.d.). 1H-indazol-3-amine.

- PubChem. (n.d.). 7-fluoro-5-nitro-1H-indazol-3-amine.

- Frank, W. H., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- PubChemLite. (n.d.). 3-chloro-5-nitro-1h-indazole (C7H4ClN3O2).

- PubChemLite. (n.d.). 3-amino-5-chloro-1h-indazole (C7H6ClN3).

- SinoStandards Bio-Tech. (n.d.). This compound|1197193-46-6.

- Abdelahi, M. M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38657-38669.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860.

- Frank, W. H., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.

- Frank, W. H., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.

- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6265.

- Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104.

- González, M., et al. (2017). 5-nitroindazole derivatives and use thereof as antiprotozoal agents. (WO2017072374A1).

- Elbashir, A. A., et al. (2011). The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. Sultan Qaboos University Journal for Science, 16(1), 1-13.

- Frank, W. H., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1197193-46-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. echemi.com [echemi.com]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

The Enigmatic Core: A Technical Guide to 3-Amino-7-chloro-5-nitro-1H-indazole

For the vanguard of chemical research, this guide illuminates the path to understanding and utilizing the novel heterocyclic compound, 3-Amino-7-chloro-5-nitro-1H-indazole. As a molecule poised for significant contributions in medicinal chemistry and materials science, a comprehensive grasp of its synthesis, properties, and potential is paramount.

This document provides a deep dive into the core characteristics of this compound, offering a synthesized perspective born from field-proven insights and established chemical principles. While direct literature on this specific molecule is emerging, this guide constructs a robust framework of understanding by drawing parallels with structurally analogous compounds and foundational synthetic methodologies.

Molecular Architecture and Physicochemical Profile

This compound, with the Chemical Abstracts Service (CAS) registry number 1197193-46-6, possesses a molecular formula of C₇H₅ClN₄O₂ and a molecular weight of approximately 212.59 g/mol .[1][2] The indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities.[3][4] The strategic placement of an amino group at the 3-position, a chloro group at the 7-position, and a nitro group at the 5-position creates a unique electronic and steric environment, suggesting a rich and varied reactivity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1197193-46-6 | [1][2] |

| Molecular Formula | C₇H₅ClN₄O₂ | [1][2] |

| Molecular Weight | 212.59 g/mol | [1] |

| Appearance | (Predicted) Yellow to orange solid | Inferred from related nitroaromatic compounds |

| Solubility | (Predicted) Soluble in polar organic solvents like DMF, DMSO | Inferred from related indazole structures |

The Synthetic Blueprint: A Proposed Pathway

While a specific, peer-reviewed synthesis for this compound is not yet widely published, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous 3-aminoindazoles.[5][6] The most logical approach involves the cyclization of a suitably substituted benzonitrile with hydrazine, a cornerstone reaction in indazole synthesis.[7]

Proposed Synthetic Scheme:

The synthesis is envisioned as a two-step process starting from a commercially available or readily synthesized dichloronitrobenzonitrile.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2,6-dichloro-3-nitrobenzonitrile (Starting Material)

-

Rationale: The introduction of the nitro group at the meta-position to the cyano group and ortho to a chloro group is a critical first step. Standard nitrating conditions are expected to be effective.

-

Procedure:

-

To a stirred solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 2,6-dichloro-3-nitrobenzonitrile.

-

Step 2: Synthesis of this compound

-

Rationale: This key cyclization step utilizes hydrazine to form the pyrazole ring of the indazole system. The reaction likely proceeds via a nucleophilic aromatic substitution (SₙAr) of one of the chloro groups by hydrazine, followed by an intramolecular cyclization onto the cyano group.[6] The more sterically hindered and electronically deactivated chloro group at the 2-position is expected to be displaced.

-

Procedure:

-

A mixture of 2,6-dichloro-3-nitrobenzonitrile and an excess of hydrazine hydrate in a high-boiling polar solvent such as n-butanol or N-methyl-2-pyrrolidone (NMP) is heated to reflux.[5]

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum to yield this compound.

-

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

The 3-Amino Group: This primary aromatic amine is a key site for further functionalization. It is expected to undergo typical reactions of an amino group, such as acylation, alkylation, diazotization, and condensation with carbonyl compounds, providing a versatile handle for the synthesis of a diverse library of derivatives.[8][9] The nucleophilicity of this group will be influenced by the electron-withdrawing effects of the nitro group and the indazole ring system.

-

The Indazole Ring: The N-H of the pyrazole ring can be alkylated or acylated, though regioselectivity between the N1 and N2 positions can be an issue, often influenced by the substituents on the benzene ring and the reaction conditions.[10] The aromatic benzene portion of the indazole can potentially undergo further electrophilic substitution, with the directing effects of the existing substituents playing a crucial role.

-

The Chloro and Nitro Groups: The chloro group at the 7-position is generally less reactive towards nucleophilic substitution compared to halogens at other positions in the indazole ring. The nitro group at the 5-position is a strong electron-withdrawing group and can be reduced to an amino group, opening up another avenue for derivatization.

Caption: Potential reactivity of this compound.

Applications and Future Perspectives

While specific applications for this compound are yet to be extensively documented, the broader class of 3-aminoindazoles has shown significant promise in several areas, particularly in drug discovery.

-

Medicinal Chemistry: The 3-aminoindazole scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors for cancer therapy and agents targeting other enzymes and receptors.[5][11] The unique substitution pattern of the title compound makes it an attractive starting point for the development of novel therapeutic agents. The amino group provides a convenient point for modification to explore structure-activity relationships (SAR).

-

Materials Science: Nitro-substituted aromatic compounds can exhibit interesting optical and electronic properties. Further investigation into the photophysical characteristics of this molecule and its derivatives could reveal potential applications in areas such as organic light-emitting diodes (OLEDs) or as components in advanced polymers.

Conclusion

This compound represents a fascinating and underexplored area of heterocyclic chemistry. While direct experimental data remains to be fully elucidated in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis, reactivity, and potential applications. By leveraging the wealth of knowledge on related indazole chemistry, researchers are now better equipped to unlock the full potential of this intriguing molecule. The insights provided herein are intended to serve as a catalyst for further investigation, paving the way for new discoveries and innovations in science and technology.

References

[5] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

[8] Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. [Link]

[12] Reactivity of 3‐aminoindazoles and our approach. ResearchGate. [Link]

[3] Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

[1] this compound. Lead Sciences. [Link]

[13] Process for the preparation of substituted indazoles. Google Patents.

[6] Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

[14] Method of synthesizing 1H-indazole compounds. Google Patents.

[15] A synthetic route for the preparation of 3-aminoindazoles 128 from tertiary amides 127. ResearchGate. [Link]

[16] Methods for preparing indazole compounds. Google Patents.

[17] Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications. [Link]

[18] The reactions of aminoimidazoles 3 with electrophiles. ResearchGate. [Link]

[19] Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Royal Society of Chemistry. [Link]

[9] Scope of 3-aminoindazole derivatives. ResearchGate. [Link]

[20] Rapid Access to 3-Aminoindazoles from Tertiary Amides. ACS Publications. [Link]

[4] Process for the manufacture of 5-nitro-2-benzyl-benzimidazoles. Google Patents.

[21] Mastering Organic Synthesis with 3-Chloro-5-nitro-1H-indazole (CAS 4812-45-7). Autechilo. [Link]

[7] Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Royal Society of Chemistry. [Link]

[22] Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines. Royal Society of Chemistry. [Link]

[23] Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.

[24] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

[25] SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. ResearchGate. [Link]

[11] Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. MDPI. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. echemi.com [echemi.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 14. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. nbinno.com [nbinno.com]

- 22. Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Amino-7-chloro-5-nitro-1H-indazole: A Technical Guide

Introduction

3-Amino-7-chloro-5-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The specific arrangement of the amino, chloro, and nitro substituents on the indazole scaffold suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. Accurate structural elucidation and confirmation are paramount for any further investigation into its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (Molecular Formula: C₇H₅ClN₄O₂, Molecular Weight: 212.59 g/mol , CAS: 1197193-46-6).[2][3] While direct experimental spectra for this exact molecule are not widely published, this guide will present predicted spectroscopic data based on the analysis of structurally related compounds and foundational spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of this and similar molecules.

Molecular Structure and Key Features

The structural features of this compound, including the aromatic indazole core, a primary amino group, a nitro group, and a chlorine atom, give rise to a unique spectroscopic fingerprint. Understanding the electronic effects of these substituents is crucial for interpreting the spectral data. The nitro group is strongly electron-withdrawing, while the amino group is electron-donating. The chlorine atom is also electron-withdrawing through induction but can exhibit some resonance effects. These competing electronic influences will be reflected in the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy.

Figure 1. Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amino protons, and the N-H proton of the indazole ring. The choice of solvent can significantly influence the chemical shifts, particularly for exchangeable protons like those in the amino and N-H groups.[4][5][6]

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | ~8.5 - 8.8 | d | ~2.0 - 2.5 | Deshielded by the adjacent electron-withdrawing nitro group at C5. Shows meta-coupling to H6. |

| H6 | ~7.8 - 8.1 | d | ~2.0 - 2.5 | Influenced by the electron-donating amino group at C3 and the electron-withdrawing nitro group at C5. Shows meta-coupling to H4. |

| NH₂ | ~6.0 - 7.0 | br s | - | Broad singlet due to quadrupole broadening and exchange with the solvent. The chemical shift is highly dependent on solvent and concentration. |

| NH | ~13.0 - 14.0 | br s | - | The acidic proton on the indazole nitrogen is expected to be significantly downfield and broad, especially in a hydrogen-bond accepting solvent like DMSO. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Figure 2. Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the this compound molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the attached functional groups.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~150 - 155 | Attached to the electron-donating amino group and the ring nitrogen. |

| C3a | ~120 - 125 | Bridgehead carbon, influenced by the pyrazole and benzene rings. |

| C4 | ~115 - 120 | Influenced by the adjacent electron-withdrawing nitro group. |

| C5 | ~140 - 145 | Directly attached to the strongly electron-withdrawing nitro group. |

| C6 | ~110 - 115 | Influenced by the electron-donating effect of the amino group (via resonance) and the electron-withdrawing effect of the nitro group. |

| C7 | ~130 - 135 | Attached to the electronegative chlorine atom. |

| C7a | ~145 - 150 | Bridgehead carbon, attached to the indazole nitrogen. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Mode: Proton-decoupled for singlet signals.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

Advanced Techniques (Optional): Perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH, CH₂, and CH₃ groups (though none are present in the aromatic core).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) would be a suitable method. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).

Predicted Mass Spectrometry Data (ESI+)

| Ion | m/z | Rationale |

| [M+H]⁺ | 213.0 | Protonated molecular ion. |

| [M+H+2]⁺ | 215.0 | Isotopic peak due to the presence of ³⁷Cl. |

| [M+H-NO₂]⁺ | 167.0 | Loss of the nitro group. |

| [M+H-Cl]⁺ | 178.0 | Loss of the chlorine atom. |

The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[7] this compound has four nitrogen atoms (an even number), and its nominal molecular mass is 212 Da (an even number), which is consistent with this rule. The fragmentation of the molecular ion provides valuable structural information.[8][9]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound - CAS:1197193-46-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Profile of 3-Amino-7-chloro-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of an active pharmaceutical ingredient (API). This guide provides a comprehensive framework for characterizing the solubility of 3-amino-7-chloro-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data, this document serves as a detailed roadmap, outlining the theoretical underpinnings and practical methodologies required to establish a robust solubility profile. We delve into the predicted physicochemical properties of the molecule, provide a step-by-step protocol for equilibrium solubility determination via the gold-standard shake-flask method, and detail a suitable analytical technique for quantification. By synthesizing established principles with actionable protocols, this guide empowers researchers to systematically evaluate this promising compound for further development.

Introduction: The Imperative of Solubility in Drug Development

This compound is a substituted indazole, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities.[1] The specific arrangement of its functional groups—an amino group, a chloro substituent, and a nitro group on the indazole scaffold—suggests its potential as a versatile building block in drug discovery. However, before its therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount.

Of these properties, aqueous and solvent solubility stands as a primary gatekeeper to successful drug development. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of a promising clinical candidate.[2] Therefore, the early and accurate determination of a compound's solubility profile is not merely a data collection exercise; it is a strategic necessity that informs decisions on formulation, purification, and the overall development pathway.[3]

This guide provides the necessary scientific and methodological framework to comprehensively determine the solubility of this compound.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of this compound dictates its solubility. The planar, aromatic indazole core, coupled with a nitro group and a chlorine atom, imparts significant lipophilicity. Conversely, the amino group and the nitrogen atoms within the indazole ring provide sites for hydrogen bonding and potential ionization, which can enhance aqueous solubility.

As direct experimental data is not widely available, we must rely on predictions and data from analogous structures to build a preliminary profile.

| Property | Value / Prediction | Source & Rationale |

| CAS Number | 1197193-46-6 | Lead Sciences[4] |

| Molecular Formula | C7H5ClN4O2 | Lead Sciences[4] |

| Molecular Weight | 212.59 g/mol | Lead Sciences[4] |

| Predicted XlogP | ~2.5 - 3.0 | Rationale: Based on related structures. 3-chloro-5-nitro-1H-indazole has a predicted XlogP of 2.3.[5] The addition of a basic amino group typically decreases logP, while the 7-chloro position may slightly increase it compared to a 5-chloro position. This value suggests low aqueous solubility. |

| Predicted pKa | Acidic (Indazole N-H): ~12-14 Basic (Amino Group): ~2-3 | Rationale: The indazole N-H is weakly acidic. The electron-withdrawing effects of the nitro and chloro groups will decrease the basicity of the 3-amino group significantly compared to aniline (~4.6). |

The predicted high XlogP value strongly suggests that the compound will be poorly soluble in aqueous media. The solubility of the related compound 5-nitroindazole is reported to be only 14.2 µg/mL at pH 7.4, reinforcing this expectation.[6] The presence of both a weakly acidic N-H and a weakly basic amino group indicates that its aqueous solubility will be pH-dependent, likely increasing at very low and very high pH values where the molecule can be protonated or deprotonated, respectively.

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately determine the solubility of this compound. The following workflow outlines the critical steps from solvent selection to data analysis.

Detailed Experimental Protocols

Rationale for Solvent Selection

To construct a comprehensive solubility profile, a diverse set of solvents is essential. The selection should span the polarity range to identify suitable systems for both analysis and potential crystallization processes.[2]

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (simulated physiological conditions) are critical for predicting oral bioavailability.

-

Polar Protic Solvents: Methanol, Ethanol. These can engage in hydrogen bonding and are common in synthesis and purification.

-

Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone. These have large dipole moments and are excellent solubilizers for many organic molecules.

-

Nonpolar Solvents: Toluene, Heptane. These are important for understanding lipophilicity and for certain crystallization techniques (e.g., anti-solvent addition).

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the most reliable technique for determining equilibrium solubility.[7] It ensures that the solution is truly saturated and in equilibrium with the solid state.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., ~10 mg) to a 2 mL glass vial. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent or buffer to each vial.

-